3-chloro-N-(4-fluorophenyl)propanamide
Overview
Description
3-Chloro-N-(4-fluorophenyl)propanamide is a synthetic chemical compound used in a variety of scientific research applications. It is a colorless liquid with a melting point of -41°C and a boiling point of 173°C. 3-Chloro-N-(4-fluorophenyl)propanamide is used as a reagent in organic synthesis, and as a building block in the preparation of a variety of other compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other chemicals.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized through specific reactions, showcasing its chemical versatility. For instance, Huang Ming-zhi et al. (2005) synthesized a related compound using a reaction with 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione and detailed its crystal structure through X-ray diffraction (Huang Ming-zhi et al., 2005).
Potential in Treating Diseases
- Malaria Treatment : A derivative of the compound showed low-nanomolar activity against malaria, highlighting its potential in antimalarial therapy. Norcross et al. (2019) described a compound with significant antimalarial potency and selectivity (Norcross et al., 2019).
Chemical and Molecular Characterization
- Analytical Characterization : Various studies have focused on the comprehensive characterization of similar compounds, including spectral analysis. Manolov, Ivanov, and Bojilov (2022) characterized a related compound through multiple spectroscopic techniques (Manolov, Ivanov, & Bojilov, 2022).
Potential in Pharmacology
- Analgesic Properties : Compounds structurally similar to 3-chloro-N-(4-fluorophenyl)propanamide have been investigated for their analgesic properties, as shown by Liu et al. (2018), who synthesized derivatives for potential use in pain management (Liu et al., 2018).
Pharmacokinetic Studies
- Metabolic Analysis : Wu et al. (2006) explored the pharmacokinetics and metabolism of a similar compound in rats, providing insights into its biotransformation and potential therapeutic applications (Wu et al., 2006).
properties
IUPAC Name |
3-chloro-N-(4-fluorophenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMWLNAPEHYULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336296 | |
Record name | 3-chloro-N-(4-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-fluorophenyl)propanamide | |
CAS RN |
56767-37-4 | |
Record name | 3-chloro-N-(4-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4'-fluoropropionanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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